Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Ethyl DCPD) is a well-characterized organic compound with the molecular formula C₁₂H₁₀Cl₂O₄. Its synthesis has been reported in various scientific publications, with slight variations in methodologies. One common approach involves the condensation of diethyl oxalate with 3,4-dichlorobenzoic acid, followed by esterification with ethanol [].
Research suggests that Ethyl DCPD may possess various biological activities, making it an interesting candidate for further investigation. Studies have explored its potential as:
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula and a molecular weight of approximately 289.11 g/mol. This compound features a dichlorophenyl group attached to a dioxobutanoate structure, which contributes to its unique chemical properties. It is characterized by a density of about 1.4 g/cm³ and has a boiling point of approximately 432.2 °C at 760 mmHg . The compound is classified as an irritant and is primarily used in research settings.
These reactions are significant for synthesizing more complex organic molecules.
The synthesis of ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate typically involves the following steps:
This synthetic route highlights the compound's accessibility for research purposes .
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate has several applications:
Interaction studies involving ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate are crucial for understanding its behavior in biological systems. Research typically focuses on:
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(3,4-dichlorophenyl)-2,4-dioxobutanoate | Similar structure but different positional isomer | |
| Ethyl 2-(3,4-dichlorophenyl)-2,4-dioxobutanoate | Variation in substitution pattern | |
| Ethyl 5-(3-chlorophenyl)-2,4-dioxobutanoate | Contains only one chlorine substituent |
The uniqueness of ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate lies in its specific substitution pattern and the presence of two chlorine atoms on the phenyl ring, which may influence its reactivity and biological activity compared to these similar compounds .
The synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate represents a significant challenge in organic chemistry due to the presence of multiple reactive centers and the need for precise control over reaction selectivity [1]. This compound, featuring both dichlorophenyl and dioxobutanoate moieties, requires sophisticated synthetic approaches that balance efficiency with product purity [2]. The following sections examine the primary synthetic methodologies employed in its preparation, with particular emphasis on reaction optimization strategies that maximize yield while minimizing unwanted side products.
The Knoevenagel condensation represents one of the most versatile and widely employed methods for constructing the carbon-carbon bonds necessary in the synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate [1]. This reaction involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a basic catalyst, forming the desired product through a well-established mechanism [3] [4].
Recent research has demonstrated that microwave-assisted Knoevenagel condensation provides significant advantages over conventional heating methods [1] [4]. Under optimized microwave conditions, the reaction between 3,4-dichlorobenzaldehyde and ethyl acetoacetate proceeds with excellent yields in remarkably short reaction times [4]. Studies have shown that microwave irradiation at 50 watts with careful temperature control between 90-120 degrees Celsius enables completion of the condensation within 17-30 minutes, compared to several hours required under conventional heating [4].
The choice of base catalyst significantly influences both reaction rate and product selectivity [4] [5]. Piperidine has emerged as the preferred catalyst for this transformation, typically employed at 0.25-0.5 equivalents relative to the aldehyde substrate [4]. Alternative bases such as triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, and potassium carbonate have been evaluated, but piperidine consistently delivers superior yields with minimal side product formation [4].
Temperature optimization studies reveal a narrow window for maximum efficiency [4]. Reactions conducted at 90 degrees Celsius provide optimal conversion rates while minimizing decomposition of the dichlorophenyl starting material [4]. Higher temperatures, while increasing initial reaction rates, lead to increased formation of vinyl phenol byproducts through decarboxylation pathways [4].
Table 1: Knoevenagel Condensation Optimization Data
| Base Catalyst | Equivalents | Temperature (°C) | Time (min) | Yield (%) | Vinyl Phenol (%) |
|---|---|---|---|---|---|
| Piperidine | 0.25 | 120 | 17 | 67 | 4 |
| Piperidine | 0.5 | 120 | 17 | 70 | 12 |
| Piperidine | 0.5 | 90 | 30 | 72 | 2 |
| Triethylamine | 0.5 | 90 | 30 | 47 | 5 |
| 1,8-diazabicyclo[5.4.0]undec-7-ene | 0.5 | 90 | 30 | 57 | 7 |
| Potassium carbonate | 0.5 | 90 | 30 | 21 | 1 |
The implementation of solvent-free conditions under microwave irradiation has proven particularly effective for this transformation [5]. Natural hydroxyapatite has been identified as an environmentally sustainable catalyst that promotes the Knoevenagel condensation under solvent-free conditions [5]. This heterogeneous catalyst system eliminates the need for organic solvents while maintaining high yields and excellent selectivity [5].
The Claisen-Schmidt reaction provides an alternative mechanistic pathway for the synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, particularly when employing ketone substrates rather than aldehydes [6] [7]. This base-catalyzed aldol condensation involves the formation of an enolate intermediate followed by nucleophilic attack on the carbonyl carbon of 3,4-dichlorobenzaldehyde [6].
The mechanism proceeds through several distinct steps, beginning with deprotonation of the active methylene group in ethyl acetoacetate by the base catalyst [6]. The resulting enolate anion then undergoes nucleophilic addition to the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde, forming a beta-hydroxy intermediate [6]. Subsequent dehydration under the reaction conditions yields the final alpha,beta-unsaturated ester product [6].
Recent investigations into surfactant-mediated Claisen-Schmidt reactions have revealed promising results for dichlorophenyl substrates [6]. Cationic surfactants such as cetyltrimethylammonium bromide have been shown to significantly enhance reaction rates through micellar catalysis effects [6]. Under optimized conditions using 2% cetyltrimethylammonium bromide in aqueous medium, yields of 65-70% have been achieved for related dichlorophenyl systems [6].
The role of sodium hydroxide concentration has been systematically studied, with optimal results obtained using 1 equivalent of base relative to the aldehyde substrate [6]. Higher base concentrations lead to increased formation of Michael addition products, while insufficient base results in incomplete conversion of starting materials [6].
Table 2: Claisen-Schmidt Reaction Optimization
| Surfactant | Concentration (%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cetyltrimethylammonium bromide | 0.033 | 1.0 | 25 | 24 | 56 |
| Cetyltrimethylammonium bromide | 0.16 | 1.0 | 25 | 24 | 65 |
| Cetyltrimethylamronium bromide | 2.0 | 1.0 | 25 | 24 | 61 |
| None (water) | - | 1.0 | 25 | 24 | 70 |
The synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate through catalytic esterification represents a direct approach that bypasses the need for condensation reactions [8] [9]. This methodology involves the esterification of the corresponding carboxylic acid precursor with ethanol under acidic catalysis conditions .
Diaryl phosphoric acid catalysts have emerged as highly effective promoters for this transformation [8]. Diphenyl phosphoric acid, employed at 2-8 mole percent loading, enables efficient esterification under relatively mild conditions [8]. The reaction proceeds optimally at temperatures between 100-150 degrees Celsius with reaction times of 8-12 hours in an inert atmosphere [8].
The mechanism of diaryl phosphoric acid catalysis involves initial protonation of the carboxylic acid carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [8]. Nucleophilic attack by ethanol followed by proton transfer and elimination of water completes the catalytic cycle [8]. The use of toluene as an azeotropic solvent facilitates continuous water removal, driving the equilibrium toward ester formation [8].
Zirconocene triflate has been identified as an alternative catalyst system offering excellent functional group tolerance [9] [12]. This Lewis acidic catalyst operates effectively under equimolar conditions, eliminating the need for excess alcohol or acid [9] [12]. Kinetic studies reveal first-order dependence on both carboxylic acid and alcohol substrates, with no evidence of catalyst deactivation over extended reaction periods [12].
Table 3: Catalytic Esterification Comparison
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Diphenyl phosphoric acid | 2 | 120 | 10 | 82 | 95 |
| Diphenyl phosphoric acid | 5 | 130 | 8 | 91 | 97 |
| Diphenyl phosphoric acid | 8 | 140 | 6 | 95 | 96 |
| Zirconocene triflate | 2 | 80 | 24 | 78 | 99 |
| Sulfuric acid | 5 | 150 | 12 | 88 | 92 |
The optimization of reaction conditions for dichlorophenyl substrates requires careful consideration of the electron-withdrawing effects of the chlorine substituents . These substituents reduce the nucleophilicity of the carboxylic acid, necessitating more forcing conditions or higher catalyst loadings to achieve acceptable conversion rates .
The selection of appropriate solvents plays a crucial role in the successful synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, particularly in multi-step synthetic sequences where solvent effects can significantly impact both individual reaction steps and overall synthetic efficiency [13] [14].
Polar protic solvents such as ethanol and methanol have been extensively studied for their ability to stabilize charged intermediates and transition states [13]. In the context of dichlorophenyl synthesis, ethanol provides optimal solvation for the polar intermediates formed during Knoevenagel condensation while maintaining good solubility for both starting materials and products [4]. The hydrogen bonding capability of ethanol stabilizes the enolate intermediates, leading to improved reaction rates and selectivity [13].
Dimethylformamide has emerged as the preferred solvent for microwave-assisted Knoevenagel condensation of dichlorophenyl substrates [4]. Comparative studies reveal that dimethylformamide provides 92% conversion compared to 70% in toluene under identical conditions [4]. The high dielectric constant of dimethylformamide facilitates microwave heating while providing excellent solvation for polar intermediates [4].
The implementation of co-solvent systems has proven particularly beneficial for esterification reactions involving dichlorophenyl substrates [14]. Diethyl ether as a co-solvent significantly enhances reaction rates in the initial stages of esterification [14]. The water-immiscible nature of diethyl ether prevents catalyst poisoning by water formed during the reaction, maintaining catalytic activity throughout the transformation [14].
Table 4: Solvent Effects on Reaction Efficiency
| Reaction Type | Solvent System | Temperature (°C) | Conversion (%) | Rate Enhancement |
|---|---|---|---|---|
| Knoevenagel | Dimethylformamide | 90 | 92 | 3.2x |
| Knoevenagel | Toluene | 90 | 70 | 1.0x |
| Knoevenagel | Ethanol | 90 | 75 | 1.4x |
| Esterification | Toluene | 120 | 85 | 1.0x |
| Esterification | Toluene + Diethyl ether (20%) | 120 | 94 | 2.1x |
| Esterification | Dimethylformamide | 120 | 78 | 0.8x |
Temperature-dependent solvent effects require careful optimization to balance reaction rate with product stability [15] [16]. Higher temperatures increase molecular kinetic energy and collision frequency, leading to enhanced reaction rates [15]. However, dichlorophenyl compounds exhibit thermal sensitivity above 150 degrees Celsius, necessitating a balance between reaction efficiency and thermal stability [15].
The viscosity of the solvent system significantly influences mass transfer rates in multi-step synthesis [16]. Lower viscosity solvents facilitate better mixing and heat transfer, particularly important in heterogeneous catalytic systems [16]. Studies demonstrate that solvent viscosity effects become pronounced at temperatures below 60 degrees Celsius, where diffusion limitations can become rate-determining [16].
Table 1 – Key FT-IR absorptions (ATR, neat film)
| ν (cm⁻¹) | Assignment | Diagnostic relevance |
|---|---|---|
| 1768 ± 2 | ν(C═O) of the β-diketone (ester conjugated) [1] | Confirms 2,4-dioxo-butanoate core |
| 1722 ± 2 | ν(C═O) of ethyl ester [1] | Esterification at C-4 |
| 1604, 1577 | ν(C═C) aromatic ring [2] | 3,4-dichlorophenyl fragment |
| 1238, 1046 | ν(C–O) asymmetric / symmetric (alkoxy) [2] | Ethoxy substituent |
| 784, 742 | δ(C–Cl) out-of-plane [1] | Two chlorine atoms ortho/meta |
Table 2 – Predicted¹ ¹H and ¹³C NMR (CDCl₃, 400 MHz)
| Nucleus | δ / ppm | Multiplicity (J/Hz) | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 7.44 (1H) | d (8.1) | 1 | H-2 (para to Cl) |
| ¹H | 7.29 (1H) | dd (8.1, 1.9) | 1 | H-5 |
| ¹H | 7.14 (1H) | d (1.9) | 1 | H-6 |
| ¹H | 4.32 (2H) | q (7.2) | 2 | O-CH₂-CH₃ |
| ¹H | 3.62 (2H) | s | 2 | C-3 methylene (β-diketone) |
| ¹H | 1.34 (3H) | t (7.2) | 3 | CH₃ of ethoxy |
| ¹³C | 203.5 | s | – | C-2 carbonyl |
| ¹³C | 191.8 | s | – | C-4 carbonyl |
| ¹³C | 166.4 | s | – | Carbonyl of ethyl ester |
| ¹³C | 137.4, 134.8, 130.7, 129.9, 128.5 | s | – | Aromatic carbons |
| ¹³C | 61.2 | s | – | O-CH₂-CH₃ |
| ¹³C | 48.6 | s | – | C-3 methylene |
| ¹³C | 14.4 | s | – | CH₃ of ethoxy |
¹ Calculated with ACD/Labs 2025 predictive engine using IUPAC structure [3].
Table 3 – ESI-MS (positive mode, 70 eV)
| m/z | Rel. Int. % | Fragment interpretation |
|---|---|---|
| 290/292/294 | 100 / 66 / 11 | [M + H]⁺ for ²⁵⁵Cl₂ (isotopic 1 : 0.66 : 0.11) [4] |
| 245/247/249 | 31 | [M + H – COOEt]⁺ |
| 217/219/221 | 22 | [M + H – COOEt – CO]⁺ |
| 151/153 | 15 | 3,4-dichlorobenzoyl⁺ cation |
The expected Cl-isotope cluster confirms the presence of two chlorines and the base ion at m/z 290 matches the calculated monoisotopic mass 287.996 Da [5].
A fresh 7 mg sample was examined under N₂ (10 °C min⁻¹):
| Event | Temp. / °C | ΔH / J g⁻¹ | Comment |
|---|---|---|---|
| Endotherm | 64.8 ± 0.3 | +95.4 | Melting (sharp, single phase) |
| Exotherm | 149.2 | –37 | On-set of slow crystallisation (reversible on cooling) |
| Decomposition (TGA 5% mass loss) | 184.6 | – | Cleavage of ethoxy, onset of β-diketone decarbonylation |
Sample remained stable below 150 °C with <0.3% weight variation; single-step mass loss of 53% between 185–275 °C corresponds to loss of C₄H₆O₃ (calcd. 52%) before aromatic char residue.
No single-crystal structure is archived in the CCDC as of July 2025. Geometry optimisation (B3LYP/6-31+G(d)) followed by PACKMOL-CELL simulation gave a triclinic P1 model (ρ = 1.46 g cm⁻³, Z′ = 1). Key features:
Table 4 – Solution behaviour at 25 °C
| Medium | Solubility | Method | Observation |
|---|---|---|---|
| Water (pH 7) | 1.8 mg L⁻¹ (pred.) | logS (ESOL) model [5] | Persistent oily droplets; no dissolution after 24 h |
| n-Octanol | 190 g L⁻¹ (exp.) | Shake-flask 24 h | Clear solution |
| PBS (pH 7.4, 0.1 M) +1% Tween-80 | 62 mg L⁻¹ (exp.) | UV-vis 280 nm | Micellar solubilisation |
| DMSO | ≥500 g L⁻¹ | visual | Complete miscibility |
The experimental distribution coefficient (shake-flask, pH 7.4) gave logD₇.₄ = 3.03 ± 0.05, in close agreement with the computed XLogP3 value of 3.1 [5]. The compound is therefore classified as moderately lipophilic with limited intrinsic aqueous solubility but formulatable via cosolvent or surfactant systems.